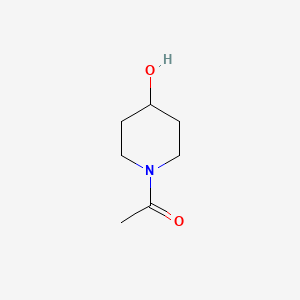

1-(4-Hydroxypiperidin-1-yl)ethanone

説明

Structure

3D Structure

特性

IUPAC Name |

1-(4-hydroxypiperidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-6(9)8-4-2-7(10)3-5-8/h7,10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZPIFQYDCVCSDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50444253 | |

| Record name | 1-(4-Hydroxypiperidin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4045-22-1 | |

| Record name | 1-(4-Hydroxypiperidin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 1 4 Hydroxypiperidin 1 Yl Ethanone and Its Analogs

Direct Synthetic Routes to 1-(4-Hydroxypiperidin-1-yl)ethanone

The direct synthesis of this compound primarily involves the functionalization of the piperidine (B6355638) nitrogen atom.

Acylation of 4-Hydroxypiperidine (B117109) with Acetylating Agents

A common and straightforward method for the synthesis of this compound is the N-acetylation of 4-hydroxypiperidine. This reaction can be achieved using various acetylating agents, such as acetyl chloride or acetic anhydride (B1165640).

When using acetyl chloride, the reaction is typically carried out in the presence of a base, like potassium carbonate, and a phase transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), in a suitable solvent like dimethylformamide (DMF). derpharmachemica.com The base neutralizes the hydrochloric acid generated during the reaction, and the phase transfer catalyst facilitates the reaction between the aqueous and organic phases. derpharmachemica.com

Alternatively, acetic anhydride can be employed as the acetylating agent. This reaction can be performed in a mixture of acetic anhydride and acetic acid at elevated temperatures. researchgate.net Another approach involves the use of acetonitrile (B52724) as both the solvent and the acetylating agent, catalyzed by alumina (B75360) under continuous-flow conditions at high temperature and pressure. nih.gov This method is considered a greener alternative as it avoids the use of more hazardous reagents. nih.gov

Table 1: Reaction Conditions for the Acylation of 4-Hydroxypiperidine

| Acetylating Agent | Catalyst/Base | Solvent | Temperature | Reaction Time | Yield | Reference |

| Acetyl Chloride | K₂CO₃, TBAB | DMF | Room Temp. | 10-15 min | High | derpharmachemica.com |

| Acetic Anhydride | - | Acetic Acid | 130 °C | 18-22 h | - | researchgate.net |

| Acetonitrile | Alumina | Acetonitrile | 200 °C | 27 min (residence) | Good | nih.gov |

Reaction of 4-Hydroxypiperidine with Aminoacetone for 2-Amino-1-(4-hydroxypiperidin-1-yl)ethanone Hydrochloride

The synthesis of the analog, 2-Amino-1-(4-hydroxypiperidin-1-yl)ethanone hydrochloride, involves the reaction of 4-hydroxypiperidine with aminoacetone or a related precursor. This process typically occurs under acidic conditions, using hydrochloric acid to facilitate the reaction and form the hydrochloride salt of the product. The reaction conditions, such as temperature and pressure, are controlled to optimize the yield and purity of the resulting aminoketone piperidine derivative. In a related synthesis, 2-acetylamino-1-(4-chlorophenyl)-2-(4-methoxyphenyl)ethanone can be deprotected using ethanol (B145695) and hydrochloric acid under reflux to yield the corresponding 2-aminoethanone hydrochloride. prepchem.com

Advanced Synthetic Strategies for Derivatization of the this compound Scaffold

Further functionalization of the this compound scaffold allows for the creation of a diverse range of analogs. These advanced strategies target different positions on the molecule for modification.

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. While direct C-H arylation of the piperidine ring is challenging, related strategies on similar scaffolds have been reported. For instance, the ortho-arylation of N-benzylpiperidines with arylboronic acid pinacol (B44631) esters can be achieved via palladium(II)-catalyzed C-H bond activation. rsc.orgsemanticscholar.org

More commonly, the piperidine ring is first functionalized with a halide, which can then participate in cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide in the presence of a palladium catalyst, is a widely used method. organic-chemistry.orgrsc.org This reaction has been successfully applied to the coupling of N-acyl-4-halopiperidines with various partners. nih.gov The choice of ligand, such as BINAP, is often crucial for the success of these couplings. nih.gov Similarly, N-acylphthalimides have been shown to be effective acyl coupling reagents in Suzuki-Miyaura cross-coupling reactions. mdpi.com

Modifications at the Piperidine Nitrogen: N-Alkylation and N-Arylation Approaches

The nitrogen atom of the piperidine ring in this compound is already acylated. However, in related piperidine systems, the nitrogen can be further functionalized. N-alkylation of piperidines can be achieved by reacting them with alkyl halides in the presence of a base such as potassium carbonate in a solvent like DMF.

N-arylation of piperidines is commonly accomplished through the Buchwald-Hartwig amination reaction. wikipedia.org This palladium-catalyzed cross-coupling reaction involves an aryl halide or triflate and an amine in the presence of a base. wikipedia.orgsnnu.edu.cn The development of various generations of phosphine (B1218219) ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide range of amines and aryl partners under increasingly mild conditions. wikipedia.orgsnnu.edu.cn For instance, the coupling of piperidines with hetaryl bromides has been successfully demonstrated. researchgate.net Copper-catalyzed N-arylation reactions also provide an alternative route for the formation of N-aryl piperidines. mit.edu

Table 2: Key Palladium-Catalyzed Cross-Coupling Reactions for Piperidine Derivatization

| Reaction Name | Coupling Partners | Catalyst System (Example) | Key Features | Reference(s) |

| Suzuki-Miyaura Coupling | Organoboron compound + Organic halide | Pd(OAc)₂ / Ligand | Forms C-C bonds. | organic-chemistry.orgrsc.org |

| Buchwald-Hartwig Amination | Amine + Aryl halide/triflate | Pd₂(dba)₃ / Ligand | Forms C-N bonds. | wikipedia.orgsnnu.edu.cn |

Functionalization of the Hydroxyl Group: Ether and Ester Linkages

The hydroxyl group at the 4-position of the piperidine ring offers another site for derivatization, allowing for the formation of ethers and esters.

Ether Linkages: The Williamson ether synthesis is a classic and effective method for forming ethers. wikipedia.orgyoutube.comtcichemicals.commasterorganicchemistry.com This reaction involves the deprotonation of the alcohol (in this case, the hydroxyl group of this compound) with a strong base, such as sodium hydride, to form an alkoxide. wikipedia.orgyoutube.com This alkoxide then acts as a nucleophile and reacts with an alkyl halide in an SN2 reaction to form the ether. wikipedia.orgyoutube.com

Ester Linkages: The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols. wikipedia.orgnih.govorganic-chemistry.orgnih.gov This reaction utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC) or a related carbodiimide, and a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgnih.gov The reaction proceeds under neutral conditions and is suitable for a wide range of substrates, including those that are sensitive to acid or base. organic-chemistry.org

Table 3: Methods for Functionalization of the Hydroxyl Group

| Reaction Type | Reagents | Key Features | Reference(s) |

| Williamson Ether Synthesis | Strong base (e.g., NaH), Alkyl halide | Forms ether linkage via SN2 reaction. | wikipedia.orgyoutube.comtcichemicals.commasterorganicchemistry.com |

| Steglich Esterification | Carboxylic acid, DCC, DMAP | Forms ester linkage under mild, neutral conditions. | wikipedia.orgnih.govorganic-chemistry.orgnih.gov |

Introduction of Heterocyclic Moieties onto the Ethanone (B97240) Backbone

The ethanone backbone of this compound provides a reactive site for the introduction of various heterocyclic moieties, leading to the synthesis of novel derivatives with potentially enhanced biological activities. Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements, are fundamental in medicinal chemistry, with a significant percentage of known organic compounds and pharmaceuticals containing these rings. tezu.ernet.inwiley-vch.debritannica.com

One common strategy involves the reaction of 2-bromo-4'-hydroxyacetophenone (B28259) with various heterocyclic mercaptans to form thioether linkages. nih.gov This single-step reaction has been successfully employed to attach rings such as 1-methyl-1H-imidazole to the ethanone core. nih.gov Research has shown that these modifications can lead to potent inhibitors of enzymes like acetylcholinesterase and carbonic anhydrases. nih.gov

Another approach is the Claisen-Schmidt condensation, which is utilized for the synthesis of chalcones. researchgate.net This reaction involves the condensation of a substituted acetophenone, such as 1-(4-aminophenyl)ethanone, with various aromatic aldehydes. researchgate.net The resulting chalcones can then undergo cyclocondensation reactions with reagents like hydrazine (B178648) hydrate (B1144303) to form pyrazoline derivatives. researchgate.net For instance, 4-(7-chloroquinolin-4-ylamino)acetophenone has been used as a key intermediate in the synthesis of N-acetyl and N-formyl-pyrazoline derivatives. researchgate.net

Furthermore, multicomponent reactions offer an efficient pathway to construct complex molecules with heterocyclic attachments in a single step. researchgate.net For example, a pseudo-six-component reaction has been developed for the diastereoselective synthesis of pyridinium-containing piperidin-2-ones from aromatic aldehydes, malononitriles, pyridines, haloacetates, and ammonium (B1175870) acetate (B1210297). researchgate.net This method relies on the in-situ formation of a pyridinium (B92312) ylide followed by a Knoevenagel—Michael—Mannich cyclization cascade. researchgate.net

The introduction of heterocyclic moieties can also be achieved through coupling reactions. For instance, the sulfonato–Cu(salen) complex has been shown to efficiently catalyze the cross-coupling reaction between 1-(4-bromo(iodo)phenyl)ethanone and aqueous ammonia (B1221849) in water, yielding 4-aminoacetophenone with high efficiency. researchgate.net This amino group can then serve as a handle for further functionalization with heterocyclic systems.

These synthetic strategies highlight the versatility of the ethanone backbone in accommodating a diverse range of heterocyclic substituents, paving the way for the development of novel compounds with tailored biological profiles.

Asymmetric Synthesis and Stereochemical Control in the Formation of Enantiomers and Diastereomers

The presence of a chiral center at the 4-position of the piperidine ring in this compound and its analogs necessitates stereochemical control during synthesis to obtain specific enantiomers or diastereomers. Chirality is a fundamental property in biological systems, and different stereoisomers of a drug can exhibit distinct pharmacological activities. nih.gov

Enzymatic and Biocatalytic Methods:

Biocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral alcohols and amines. nih.gov Carbonyl reductases, for example, have demonstrated exceptional catalytic performance in the reduction of 3-substituted 4-oxopiperidines. researchgate.net Two stereoselectively distinct carbonyl reductases, HeCR and DbCR, have been identified that can reduce tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate with greater than 99% enantiomeric excess (ee) and conversion rate. researchgate.net This highlights the potential of enzymatic methods for producing highly enantioenriched 3-substituted-4-hydroxypiperidines. researchgate.net

Catalytic Asymmetric Synthesis:

Transition-metal catalysis offers another avenue for achieving high enantioselectivity. researchgate.net Copper-catalyzed asymmetric [4+1] cycloadditions of enones with diazo compounds have been developed to produce highly substituted 2,3-dihydrofurans with good diastereo- and enantioselectivity. nih.gov These dihydrofurans can then be converted to functionalized tetrahydrofurans. nih.gov

Rhodium-catalyzed asymmetric hydrogenation is another effective strategy. A novel Rh(I)-catalyzed asymmetric hydrogenation has been employed in the synthesis of (-)-(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol, demonstrating control over both relative and absolute stereochemistry. nih.gov Similarly, ruthenium(II) and rhodium(I) catalysts have been used for the double reduction of pyridine (B92270) derivatives to piperidines, with the second hydrogenation step being asymmetric. mdpi.com

Substrate-Controlled Diastereoselective Reactions:

The existing stereochemistry in a starting material can be exploited to control the formation of new stereocenters. For instance, the synthesis of conioidine A diastereomers has been achieved starting from D- and L-proline, where the inherent chirality of proline directs the stereochemical outcome. nih.gov

Aldol (B89426) reactions can also be performed with high stereocontrol. An aldol reaction under 1,5-anti stereocontrol has been a key step in the synthesis of a stereopentade fragment of latrunculins. nih.gov Furthermore, the Evans–Tishchenko reduction of a β-hydroxyketone has been shown to proceed with full 1,3-anti-stereocontrol. nih.gov

The following table provides examples of stereoselective reactions used in the synthesis of chiral piperidine derivatives:

| Reaction Type | Catalyst/Reagent | Substrate | Product Stereochemistry | Reference |

| Carbonyl Reduction | Carbonyl Reductases (HeCR, DbCR) | tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate | >99% ee | researchgate.net |

| Asymmetric Hydrogenation | Rh(I) catalyst | Enamide | Enantioenriched amine | nih.gov |

| [4+1] Cycloaddition | Cu/bpy* | Enone and diazo compound | High ee and dr | nih.gov |

| Aldol Reaction | --- | Aldehyde and ketone | 1,5-anti stereocontrol | nih.gov |

| Evans–Tishchenko Reduction | SmI₂ | β-hydroxyketone | 1,3-anti-stereocontrol | nih.gov |

These examples underscore the importance and availability of diverse synthetic methods for achieving stereochemical control in the preparation of enantiomerically pure or enriched this compound analogs, which is crucial for their potential therapeutic applications.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound and its derivatives is crucial for developing environmentally benign and sustainable chemical processes. nih.gov This involves the use of alternative solvents, catalysts, and reaction conditions that minimize waste and energy consumption.

Solvent-Free Reactions and Alternative Reaction Media

One of the core principles of green chemistry is the reduction or elimination of volatile organic solvents. rsc.org

Solvent-Free Synthesis:

The Fries rearrangement of phenyl acetate to produce hydroxyacetophenones, a reaction relevant to the synthesis of precursors for this compound, has been successfully carried out under solvent-free conditions. researchgate.net Using p-toluenesulfonic acid as a catalyst, the reaction proceeds at elevated temperatures without the need for a solvent, offering high conversion and selectivity. researchgate.net

Alternative Reaction Media:

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Water-initiated processes have been highlighted as a green method for the preparation of piperidine building blocks. ajchem-a.com For instance, the synthesis of piperidine derivatives has been achieved in water through hydrogen bonding catalysis. ajchem-a.com The use of aqueous ammonia in the copper-catalyzed synthesis of 4-aminoacetophenone also represents a greener alternative to traditional methods. researchgate.net

Ionic liquids and deep eutectic solvents are also being explored as alternative reaction media. While specific examples for the synthesis of this compound are not prevalent in the provided search results, the general trend in green chemistry points towards their increasing application.

Catalytic Methods for Enhanced Efficiency and Selectivity

Catalysis plays a pivotal role in green chemistry by enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions.

Homogeneous and Heterogeneous Catalysis:

A variety of catalysts have been developed for the synthesis of piperidine derivatives. ajchem-a.com Metal catalysts, including those based on palladium, platinum, rhodium, and ruthenium, are used for hydrogenation and cyclization reactions. mdpi.comgoogle.com For example, a palladium-catalyzed azide (B81097) reduction cyclization has been used in the enantioselective synthesis of (3S, 4R)-3-hydroxypiperidine-4-carboxylic acid. mdpi.com The development of supported metal catalysts, such as those on activated carbon or alumina, allows for easier separation and recycling, further enhancing their green credentials. google.com

Organocatalysis is also gaining prominence as a metal-free alternative. mdpi.com For instance, the Fries rearrangement can be catalyzed by the eco-friendly p-toluenesulfonic acid. researchgate.net

Biocatalysis:

Enzymes are highly efficient and selective catalysts that operate under mild conditions, making them ideal for green chemical synthesis. nih.gov As discussed in section 2.2.5, carbonyl reductases are used for the asymmetric synthesis of chiral hydroxypiperidines. researchgate.net Hydrolases can be employed for the stereoselective hydroxylation of substrates. nih.gov The use of enzymes can significantly reduce the environmental impact of chemical processes by minimizing the use of harsh reagents and solvents.

The following table summarizes some green chemistry approaches applied to the synthesis of piperidine derivatives:

| Green Chemistry Principle | Method | Catalyst/Medium | Advantages | Reference |

| Solvent-Free Reaction | Fries Rearrangement | p-Toluenesulfonic acid | No solvent, high conversion | researchgate.net |

| Alternative Solvent | Synthesis of piperidines | Water | Non-toxic, abundant | ajchem-a.com |

| Heterogeneous Catalysis | Dehydrogenation/Cyclization | Supported Pd, Pt, Rh, Ru | Catalyst recyclability | google.com |

| Biocatalysis | Asymmetric Reduction | Carbonyl Reductases | High selectivity, mild conditions | researchgate.net |

The adoption of these green chemistry principles not only leads to more environmentally friendly synthetic routes but can also result in improved process efficiency and reduced costs.

Mechanistic Studies of Reactions Involving 1 4 Hydroxypiperidin 1 Yl Ethanone

Reaction Kinetics and Thermodynamic Considerations

The formation of 1-(4-hydroxypiperidin-1-yl)ethanone via the N-acetylation of 4-hydroxypiperidine (B117109) is a key reaction to consider. The kinetics of acylation of similar secondary cyclic amines, such as piperidine (B6355638) and morpholine, have been studied with various acylating agents like phenyl benzoates in different solvent systems. researchgate.net These studies reveal that the reaction rates are influenced by the nature of the solvent and the specific acylating agent used. For instance, the rate of acylation can be affected by the ability of the solvent to solvate the reactants and stabilize the transition state.

A continuous-flow method for the N-acetylation of various amines, including piperidine, using acetonitrile (B52724) as the acetylating agent over an alumina (B75360) catalyst has been developed. nih.gov This method demonstrates quantitative yields for the acetylation of piperidine, suggesting favorable kinetics and thermodynamics under these conditions. nih.gov The reaction conditions of 200 °C and 50 bar indicate that an activation energy barrier needs to be overcome, which is typical for reactions involving the activation of a relatively unreactive acetylating agent like acetonitrile.

Table 1: Kinetic Data for the Acylation of Cyclic Amines

| Amine | Acylating Agent | Solvent | Rate Constant (k) | Reference |

| Piperidine | 4-Nitrophenyl benzoate | Water-2-propanol | Varies with solvent composition | researchgate.net |

| Morpholine | 4-Nitrophenyl benzoate | Water-2-propanol | Varies with solvent composition | researchgate.net |

| Piperidine | Acetonitrile | None (flow) | Quantitative conversion | nih.gov |

Note: Specific rate constants from the literature are often dependent on a variety of factors (temperature, concentration, etc.) and are presented here as relative comparisons.

Transition State Analysis and Reaction Coordinate Determination

The N-acetylation of 4-hydroxypiperidine is expected to proceed through a nucleophilic acyl substitution mechanism. The reaction coordinate for such a process typically involves the nucleophilic attack of the secondary amine (4-hydroxypiperidine) on the carbonyl carbon of the acetylating agent (e.g., acetyl chloride or acetic anhydride) to form a tetrahedral intermediate. This intermediate is the transition state or a high-energy species along the reaction coordinate. The subsequent collapse of this intermediate, with the departure of the leaving group (e.g., chloride or acetate), leads to the formation of the N-acetylated product.

Computational studies using Density Functional Theory (DFT) on similar amine acylation reactions have provided detailed insights into the structure of the transition states. ucsb.edu For the reaction of an amine with an acyl chloride, the transition state is characterized by the partial formation of the N-C bond and the partial breaking of the C-Cl bond. The geometry of the nitrogen atom changes from trigonal pyramidal in the amine to a more planar arrangement in the transition state as it acquires some sp2 character.

The presence of the 4-hydroxyl group in this compound could potentially influence the transition state through intramolecular interactions. For instance, in certain conformations, the hydroxyl group might form a hydrogen bond with the carbonyl oxygen of the acetyl group or with the leaving group in the transition state of the formation reaction. Such an interaction could stabilize the transition state and thus accelerate the reaction rate. However, detailed computational studies on the specific molecule are needed to confirm such hypotheses. Reaction coordinate diagrams for the protonation and alkylation of piperidine derivatives have been computationally studied, providing a framework for understanding the energy profile of reactions involving the piperidine nitrogen. researchgate.net

Isotopic Labeling Studies to Elucidate Reaction Mechanisms

Isotopic labeling is a powerful technique to trace the path of atoms during a chemical reaction, thereby providing unambiguous evidence for a proposed mechanism. nih.gov In the context of reactions involving this compound, isotopic labeling could be employed in several ways.

To confirm the mechanism of its formation from 4-hydroxypiperidine and an acetylating agent like acetyl chloride, one could use ¹⁸O-labeled acetyl chloride (CH₃C(¹⁸O)Cl). If the reaction proceeds via the expected nucleophilic acyl substitution, the ¹⁸O label would be incorporated into the carbonyl group of the product, this compound.

Furthermore, deuterium (B1214612) labeling can be used to probe the stereochemistry and potential side reactions. For instance, studying the metabolism of piperidine-containing drugs using deuterium-labeled substrates has helped to distinguish between different sites of hydroxylation. nih.gov In one study, the metabolism of a piperidine-containing drug was investigated using a deuterated analog, which revealed that hydroxylation at the β-position involved the formation of an iminium ion intermediate. nih.gov Similarly, deuterium labeling of the piperidine ring in 4-hydroxypiperidine could be used to investigate if any unexpected rearrangements or side reactions occur during its acylation or other transformations. Deuterium labeling experiments have also been crucial in elucidating the mechanism of enzymatic cascades involving piperidine intermediates. acs.org

Computational Mechanistic Investigations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms. For this compound, computational studies can provide detailed information on its structure, conformational preferences, and the energetics of reaction pathways.

DFT calculations have been performed on 4-hydroxypiperidine itself to study its molecular structure, vibrational spectra, and electronic properties. nih.gov These studies provide a baseline for understanding the properties of the parent amine. Building on this, computational models can be used to investigate the N-acetylation reaction. Such calculations can map out the entire reaction coordinate, identifying the transition state and any intermediates. ucsb.edu The calculated activation energies can be correlated with experimentally observed reaction rates.

Moreover, computational studies can explore the potential role of the 4-hydroxyl group in modulating the reactivity of the piperidine nitrogen. By comparing the calculated reaction profiles for the N-acetylation of piperidine and 4-hydroxypiperidine, the electronic and potential catalytic (e.g., through hydrogen bonding) effects of the hydroxyl group can be quantified. DFT studies on the lithiation of N-Boc-2-arylpiperidines have shown that the conformation of the protecting group and the position of the aryl group have a significant impact on the reaction's stereochemical outcome, highlighting the power of computational methods in understanding the reactivity of substituted piperidines. acs.org Similar studies on this compound could elucidate the preferred conformations and their influence on its reactions. For instance, a DFT study on piperidine derivatives has investigated the interplay between the anomeric effect and hyperconjugative aromaticity, demonstrating the subtle electronic effects that can be present in such ring systems. rsc.org

Spectroscopic and Structural Analysis of this compound Unavailaible

Detailed experimental spectroscopic data for the chemical compound this compound, including specific ¹H NMR, ¹³C NMR, 2D NMR, high-resolution mass spectrometry (HRMS), and fragmentation patterns, are not available in publicly accessible scientific literature and spectral databases.

A thorough search of chemical databases and scientific journals did not yield the specific, citable data required to construct a scientifically accurate and detailed analysis as requested. While general principles of spectroscopic techniques and data for structurally related compounds are available, this information is insufficient for creating a specific and accurate characterization of this compound.

The generation of a scientifically rigorous article with the specified subsections and data tables is contingent upon the availability of peer-reviewed, experimental data for the target compound. Without access to such primary sources, it is not possible to provide a factual and non-speculative analysis that meets the required standards of scientific accuracy.

Therefore, the requested article focusing solely on the spectroscopic characterization and structural elucidation of this compound cannot be generated at this time.

Spectroscopic Characterization and Structural Elucidation of 1 4 Hydroxypiperidin 1 Yl Ethanone and Its Derivatives

Infrared (IR) Spectroscopy

Infrared spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of 1-(4-Hydroxypiperidin-1-yl)ethanone is characterized by distinct absorption bands corresponding to its key functional groups: the hydroxyl group (-OH), the tertiary amide group (-C(O)N-), and the saturated piperidine (B6355638) ring. As a tertiary amide, it notably lacks the N-H stretching and bending bands seen in primary and secondary amides spectroscopyonline.comspcmc.ac.in.

The most prominent vibrational bands expected for this compound are:

O-H Stretch: A broad and strong absorption band is anticipated in the region of 3400-3200 cm⁻¹ due to the stretching vibration of the hydroxyl group. The broadness of this peak is a result of intermolecular hydrogen bonding in the condensed phase.

C-H Stretch: Absorption bands in the 3000-2850 cm⁻¹ range are attributed to the symmetric and asymmetric stretching vibrations of the C-H bonds within the methylene (-CH₂) groups of the piperidine ring and the methyl (-CH₃) group of the acetyl moiety.

C=O Stretch (Amide I Band): A strong, sharp absorption peak, known as the Amide I band, is characteristic of the carbonyl (C=O) stretching vibration. For tertiary amides, this band typically appears in the 1680-1630 cm⁻¹ region spectroscopyonline.comspcmc.ac.in. Its exact position is sensitive to the molecular environment but is independent of physical state since hydrogen bonding cannot occur at the amide nitrogen spcmc.ac.in. For the closely related compound N-acetylpiperidine, this peak is observed around 1620 cm⁻¹ researchgate.net.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond in the tertiary amide is expected to appear in the fingerprint region, typically around 1250-1048 cm⁻¹ researchgate.net.

C-O Stretch: The stretching vibration of the C-O single bond of the secondary alcohol group is expected to produce a moderate to strong band in the 1100-1000 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| -OH (Alcohol) | O-H Stretch | 3400 - 3200 | Strong, Broad |

| -CH₂, -CH₃ | C-H Stretch | 3000 - 2850 | Medium to Strong |

| -C(O)N- (Amide) | C=O Stretch (Amide I) | 1680 - 1630 | Strong |

| -C(O)N- (Amide) | C-N Stretch | ~1250 - 1048 | Medium |

| -C-OH (Alcohol) | C-O Stretch | ~1100 - 1000 | Medium to Strong |

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound is not detailed in the reviewed literature, the solid-state structure can be predicted based on its functional groups and studies of analogous molecules like 4-hydroxypiperidine (B117109) and other piperidine derivatives rsc.orgnih.govresearchgate.net.

The crystal packing will be dominated by intermolecular hydrogen bonds, which are crucial in defining the supramolecular architecture.

Hydrogen Bonding: The primary and strongest intermolecular interaction will be hydrogen bonding. The hydroxyl (-OH) group is an excellent hydrogen bond donor, while the carbonyl oxygen (C=O) of the amide group is a strong hydrogen bond acceptor. The oxygen of the hydroxyl group can also act as a hydrogen bond acceptor. This donor-acceptor capability allows for the formation of robust networks. Molecules are likely to form chains or sheets linked by O-H···O=C hydrogen bonds nih.gov. The parent compound, 4-hydroxypiperidine, forms extensive hydrogen-bonded networks in its crystalline polymorphs rsc.org.

Other Interactions: In addition to strong hydrogen bonds, weaker C-H···O interactions may also contribute to the stability of the crystal lattice, where hydrogen atoms on the piperidine ring interact with the oxygen atoms of neighboring molecules nih.govnih.gov.

π-π Stacking: Since this compound lacks aromatic rings, π-π stacking interactions are not a feature of its crystal packing.

| Interaction Type | Donor | Acceptor | Expected Significance |

|---|---|---|---|

| Hydrogen Bond | Hydroxyl (-OH) | Carbonyl Oxygen (C=O) | Primary (Strong) |

| Hydrogen Bond | Hydroxyl (-OH) | Hydroxyl Oxygen (-OH) | Secondary (Strong) |

| Weak Hydrogen Bond | Aliphatic C-H | Carbonyl Oxygen (C=O) / Hydroxyl Oxygen (-OH) | Tertiary (Weak) |

Conformational Analysis in the Crystalline State

In the crystalline state, the piperidine ring of N-acylpiperidines, such as this compound and its derivatives, predominantly adopts a chair conformation. This conformation is the most stable arrangement for six-membered rings, as it minimizes both angle strain and torsional strain.

A detailed crystallographic study of (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone confirms that the piperidine ring assumes a chair conformation. The degree of puckering in the ring can be quantified using specific parameters. For this derivative, the puckering parameters have been determined as q2 = 0.016(4) Å, q3 = -0.560(4) Å, and QT = 0.561(4) Å. These values provide a precise description of the chair geometry in the crystalline solid.

The orientation of the N-acetyl group relative to the piperidine ring is a key conformational feature. The amide bond (C-N) in N-acylpiperidines possesses a significant degree of double bond character due to resonance. This restricts rotation around the C-N bond and influences the planarity of the nitrogen atom's substituents. The sum of the bond angles around the nitrogen atom in (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone is approximately 359.8°, indicating an sp² hybridization state for the nitrogen atom.

The torsional angle between the carbonyl group and the piperidine ring is also a critical aspect of the molecule's conformation. In the case of the (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone derivative, the C8—N1—C7—O1 torsion angle is reported as -9.0(6)°. This indicates a syn-periplanar orientation of the keto group with respect to the piperidine ring.

Intermolecular forces, particularly hydrogen bonding, play a vital role in stabilizing the crystal lattice. In the crystal structure of (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone, a significant intermolecular hydrogen bond is observed between the hydroxyl group (O2—H) of one molecule and the carbonyl oxygen (O1) of a neighboring molecule. This O2—H···O1i interaction links the molecules into one-dimensional chains that extend along the uiowa.edu crystallographic direction. Additionally, a short intramolecular interaction between a hydrogen atom on the carbon adjacent to the carbonyl group and the carbonyl oxygen (C8—H···O1) is present, with a reported distance of 2.740(5) Å.

The following table summarizes the key crystallographic and conformational data for the derivative (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone.

| Parameter | Value |

| Molecular Formula | C₁₃H₁₇NO₂ |

| Crystal System | Orthorhombic |

| Piperidine Ring Conformation | Chair |

| Puckering Parameter (q2) | 0.016(4) Å |

| Puckering Parameter (q3) | -0.560(4) Å |

| Puckering Parameter (QT) | 0.561(4) Å |

| Nitrogen Atom Hybridization | sp² |

| C8—N1—C7—O1 Torsion Angle | -9.0(6)° |

| Intermolecular Interaction | O2—H···O1 Hydrogen Bond |

This detailed analysis of a closely related derivative provides a robust model for the expected solid-state conformation of this compound, highlighting the prevalence of the chair conformation for the piperidine ring and the role of intermolecular hydrogen bonding in defining the crystal packing.

Computational Chemistry and Theoretical Investigations of 1 4 Hydroxypiperidin 1 Yl Ethanone

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in exploring the fundamental characteristics of 1-(4-hydroxypiperidin-1-yl)ethanone at the electronic level. These methods allow for the precise calculation of molecular properties that govern its stability, reactivity, and intermolecular interactions.

Geometry Optimization and Molecular Conformations

The first step in most computational studies is geometry optimization, a process to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process is typically performed using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311G(d,p) or def2-TZVP). nih.govsemanticscholar.org

The piperidine (B6355638) ring in this compound is known to adopt different conformations, primarily the chair and boat forms. Theoretical calculations can determine the relative energies of these conformers. The chair conformation is generally the most stable for piperidine rings. Within the chair conformation, the substituents—the hydroxyl group at the C4 position and the acetyl group at the N1 position—can be in either axial or equatorial positions. Computational studies can precisely quantify the energy differences between these various conformational isomers (e.g., chair-axial vs. chair-equatorial hydroxyl group), providing insight into the predominant structure of the molecule. researchgate.net The optimized molecular structure determined through these calculations provides the foundation for all further computational analyses. semanticscholar.orgresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity and Electronic Properties

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnumberanalytics.com The HOMO acts as an electron donor, and its energy level is related to the molecule's nucleophilicity or basicity. youtube.compku.edu.cn The LUMO acts as an electron acceptor, and its energy level corresponds to the molecule's electrophilicity. youtube.compku.edu.cn

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the piperidine ring and the oxygen atom of the hydroxyl group, as these are the most electron-rich areas. The LUMO is likely concentrated around the carbonyl carbon of the acetyl group, which is an electron-deficient center.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it is energetically unfavorable to remove an electron from a low-lying HOMO or add one to a high-lying LUMO. researchgate.netnih.gov

A small HOMO-LUMO gap suggests that the molecule is more reactive and prone to electronic transitions. nih.govresearchgate.net

DFT calculations provide precise energy values for these orbitals, allowing for a quantitative assessment of the molecule's electronic properties and reactivity patterns. nih.govnih.gov

Table 1: Hypothetical Frontier Molecular Orbital Data

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.8 |

| ELUMO | -0.5 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface of the molecule.

Different colors on the MEP surface represent different potential values:

Red and Yellow: Indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. For this compound, these areas are expected around the oxygen atoms of the carbonyl and hydroxyl groups. researchgate.netresearchgate.neticm.edu.pl

Blue: Indicates regions of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. These regions are typically found around hydrogen atoms, particularly the one attached to the hydroxyl group. researchgate.netresearchgate.net

Green: Represents areas of neutral or near-zero potential.

The MEP map provides a clear, visual guide to the molecule's reactivity, corroborating the predictions made by FMO analysis and highlighting the sites most likely to engage in intermolecular interactions. researchgate.net

Global Chemical Reactivity Descriptors

Chemical Potential (μ): Represents the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A harder molecule is less reactive. It is calculated as η = (ELUMO - EHOMO) / 2. nih.gov

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

These descriptors are crucial for comparing the reactivity of different molecules and for understanding the electronic stability of this compound. nih.gov

Table 2: Hypothetical Global Reactivity Descriptors

| Descriptor | Definition | Calculated Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.8 |

| Electron Affinity (A) | -ELUMO | 0.5 |

| Chemical Potential (μ) | (I+A)/2 | -3.65 |

| Chemical Hardness (η) | (I-A)/2 | 3.15 |

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time, providing insights into its conformational flexibility and interactions with its environment, such as a solvent. nih.gov

Conformational Landscape Exploration in Solution

MD simulations can explore the conformational landscape of this compound in a solution, mimicking physiological or experimental conditions. nih.gov By simulating the molecule's movements over nanoseconds or longer, researchers can observe transitions between different conformations, such as the interconversion of chair and boat forms of the piperidine ring or the rotation of the hydroxyl and acetyl groups.

These simulations generate a trajectory of atomic positions over time, which can be analyzed to map the free energy landscape of the molecule. nih.gov This map reveals the relative populations of different conformers and the energy barriers between them. Such studies are crucial for understanding how the molecule behaves in a dynamic environment, which conformations are most prevalent in solution, and how the solvent influences its structural preferences. This information is vital for a complete understanding of the molecule's biological activity and chemical properties.

Ligand-Protein Binding Dynamics

Understanding how a small molecule like this compound interacts with proteins is crucial to elucidating its mechanism of action. Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze these interactions.

While specific molecular dynamics simulation studies exclusively on this compound are not extensively available in public literature, insights can be drawn from studies on structurally similar piperidine derivatives. For instance, research on piperidine-based compounds targeting receptors like the sigma (σ) receptors and various G-protein coupled receptors (GPCRs) highlights the importance of the piperidine ring in establishing crucial interactions within the receptor's binding pocket. nih.govrsc.org

Molecular Docking Insights: Molecular docking simulations can predict the preferred orientation of this compound when bound to a protein's active site. The hydroxyl group at the 4-position of the piperidine ring is capable of forming hydrogen bonds with amino acid residues such as serine, threonine, or tyrosine. The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor, while the acetyl group can also participate in polar interactions. The piperidine ring itself can engage in hydrophobic interactions with non-polar residues like leucine, valine, and isoleucine.

Molecular Dynamics Simulations: Following docking, molecular dynamics simulations can provide a more dynamic picture of the ligand-protein complex over time. These simulations can reveal the stability of the binding pose, the flexibility of the ligand and protein, and the key intermolecular interactions that contribute to the binding affinity. For a compound like this compound, MD simulations could illustrate how the piperidine ring conforms to the shape of the binding pocket and how the hydroxyl and acetyl groups maintain their hydrogen bonding networks.

A hypothetical representation of key interactions is presented in the table below, based on the functional groups of the compound and general knowledge of ligand-receptor interactions.

| Functional Group of this compound | Potential Interacting Amino Acid Residues in a Protein | Type of Interaction |

| Hydroxyl (-OH) Group | Aspartate, Glutamate, Serine, Threonine, Tyrosine | Hydrogen Bond Donor/Acceptor |

| Piperidine Nitrogen | Aspartic Acid, Glutamic Acid | Hydrogen Bond Acceptor, Ionic Interaction |

| Acetyl (C=O) Group | Arginine, Lysine, Serine, Threonine | Hydrogen Bond Acceptor |

| Piperidine Ring (Aliphatic) | Leucine, Isoleucine, Valine, Phenylalanine | Hydrophobic (van der Waals) Interactions |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds.

Development of Predictive Models for Biological Activity

The development of a predictive QSAR model for this compound and its derivatives would involve a series of steps. Initially, a dataset of piperidine derivatives with their experimentally determined biological activities (e.g., inhibitory concentrations like IC50) would be required. Subsequently, various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated.

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN) are then employed to build the QSAR model. nih.govnih.gov The robustness and predictive power of the resulting model are rigorously validated using internal and external validation techniques. nih.gov

While a specific QSAR model for this compound is not publicly available, studies on other piperidine derivatives have successfully established such models for various biological activities, including insecticidal and anticancer effects. nih.govnih.gov These studies demonstrate the feasibility of applying QSAR to this class of compounds.

Identification of Key Structural Descriptors for Activity

Through the development of QSAR models, it is possible to identify the key structural features or descriptors that are most influential in determining the biological activity of a compound. These descriptors can be categorized into several types:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Geometrical descriptors: These relate to the 3D arrangement of the atoms.

Electronic descriptors: These describe the electronic properties of the molecule, such as partial charges and dipole moments.

Hydrophobic descriptors: These quantify the lipophilicity of the molecule.

An illustrative table of key structural descriptors and their potential influence on biological activity, based on general QSAR principles and studies of similar compounds, is provided below.

| Descriptor Type | Specific Descriptor Example | Potential Influence on Biological Activity |

| Topological | Wiener Index (describes molecular branching) | Changes in molecular shape can affect binding pocket complementarity. |

| Geometrical | Molecular Surface Area | Larger surface areas may lead to increased non-specific binding. |

| Electronic | Dipole Moment | Influences long-range electrostatic interactions with the target protein. |

| Electronic | Partial Charge on Hydroxyl Oxygen | A more negative partial charge could enhance hydrogen bonding strength. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Affects membrane permeability and hydrophobic interactions with the target. |

| Constitutional | Number of Hydrogen Bond Donors/Acceptors | Directly impacts the potential for forming hydrogen bonds with the receptor. |

Biological Activities and Pharmacological Applications of 1 4 Hydroxypiperidin 1 Yl Ethanone Derivatives

Antimicrobial Activity

The functionalization of the 1-(4-hydroxypiperidin-1-yl)ethanone scaffold has led to the development of derivatives with significant antimicrobial properties. These compounds have demonstrated effectiveness against a spectrum of both bacterial and fungal pathogens.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Quinolone derivatives incorporating a 4-hydroxypiperidin moiety have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net A series of novel 7-(4-alkoxyimino-3-hydroxypiperidin-1-yl)quinolone derivatives demonstrated powerful efficacy, particularly against Gram-positive strains such as Staphylococcus aureus (including methicillin-resistant S. aureus or MRSA), Staphylococcus epidermidis (including methicillin-resistant S. epidermidis or MRSE), and Streptococcus pneumoniae, with Minimum Inhibitory Concentrations (MICs) ranging from 0.125 to 4 µg/mL. researchgate.net

One of the most effective compounds from this series, designated as compound 22, was found to be 4 to 16 times more potent than established antibiotics like gemifloxacin, gatifloxacin, and levofloxacin (B1675101) against Enterococcus faecalis. researchgate.net Furthermore, it showed 16-fold greater potency than levofloxacin against S. epidermidis and 4-fold greater potency against S. pneumoniae. researchgate.net While generally less active against Gram-negative strains compared to reference drugs, certain derivatives did exhibit notable exceptions. For instance, compounds 16 and 17 from a related series were 2 to 8 times more potent than reference drugs against Pseudomonas aeruginosa, with MIC values of 4 µg/mL. researchgate.net Other synthesized derivatives also showed inhibitory potency against MRSE and Streptococcus pneumoniae with MICs between 0.25–4 µg/mL and 0.25–1 µg/mL, respectively. researchgate.net

| Derivative Class | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 7-(4-alkoxyimino-3-hydroxypiperidin-1-yl)quinolones | Gram-Positive Strains (MRSA, MRSE, S. pneumoniae) | 0.125 - 4 | researchgate.net |

| Compound 22 (a quinolone derivative) | Enterococcus faecalis | 4-16x more potent than gemifloxacin, gatifloxacin, levofloxacin | researchgate.net |

| Fluoroquinolone derivatives | Methicillin-resistant Staphylococcus epidermidis (MRSE) | 0.25 - 4 | researchgate.net |

| Fluoroquinolone derivatives | Streptococcus pneumoniae | 0.25 - 1 | researchgate.net |

| Compounds 16 and 17 (fluoroquinolone derivatives) | Pseudomonas aeruginosa | 4 | researchgate.net |

Antifungal Efficacy against Fungal Pathogens

The exploration of this compound derivatives has also revealed potential, albeit sometimes modest, antifungal activity. Research into various heterocyclic compounds, including those with a piperidine (B6355638) ring, indicates efficacy against certain fungal pathogens. nih.gov For example, some piperidine derivatives have been tested for their ability to inhibit the growth of fungi such as Candida albicans. nih.govnih.gov

While some studies on related heterocyclic structures, like 4-hydroxycoumarin (B602359) derivatives, showed weaker activity against Candida species, others have noted the potential of piperidine-containing compounds. nih.govnih.gov For instance, certain synthesized piperidine derivatives were effective in inhibiting the growth of C. albicans with MIC values ranging from 3.125 to 100 mg/mL. nih.gov Additionally, other alkaloids containing different ring structures but investigated alongside piperidines, such as emodin, have also shown activity against C. albicans. pacific.edu The findings suggest that the piperidine scaffold is a viable starting point for developing more potent antifungal agents.

| Derivative Class | Fungal Pathogen | Activity (MIC) | Reference |

|---|---|---|---|

| Piperidine Derivatives | Candida albicans | 3.125 - 100 mg/mL | nih.gov |

| 4-Hydroxycoumarin Derivatives | Candida spp. | Weaker activity noted | nih.gov |

Mechanisms of Antimicrobial Action

The mechanisms by which these derivatives exert their antimicrobial effects are often tied to the core chemical scaffold they are built upon. For the highly effective quinolone derivatives of this compound, the mechanism is likely consistent with that of other fluoroquinolones. These agents typically function by inhibiting essential bacterial enzymes, namely DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination, ultimately leading to bacterial cell death.

For other derivatives, the mechanism may involve direct interaction with and disruption of the microbial cell membrane. nih.gov The cell wall of Gram-positive bacteria, a thick layer of peptidoglycan, and the net negative charge of the bacterial cell membrane are primary targets for many antimicrobial compounds. nih.gov Some alkaloid derivatives, for example, are known to attack bacterial cell membranes, inducing cell death. nih.gov This disruption can compromise the integrity of the cell, leading to leakage of cellular contents and metabolic collapse.

Anticancer / Antiproliferative Activity

The structural versatility of the piperidine ring has made it a valuable component in the design of novel anticancer agents. Derivatives have been synthesized and evaluated against various cancer cell lines, demonstrating significant cytotoxic effects through multiple mechanisms of action.

Activity against Specific Cancer Cell Lines (e.g., HepG2, HeLa, SiHa)

Derivatives incorporating a piperidine or modified piperidine structure have shown promising cytotoxic activity against several human cancer cell lines, including hepatocellular carcinoma (HepG2) and cervical cancer (HeLa).

HeLa Cells: A ruthenium complex demonstrated greater cytotoxicity against HeLa cells than the standard chemotherapeutic drug cisplatin. nih.gov Synthetic derivatives of noscapine (B1679977) have also been identified as potential anticancer drugs, with one urea-noscapine derivative showing an IC₅₀ value of 4.8 µM in HeLa cells. jabonline.in Furthermore, a series of 5,5-diphenylhydantoin derivatives exhibited potent activity against HeLa cells, with IC₅₀ values for the most active compounds ranging from 10 to 30 µM. nih.govscienceopen.com

HepG2 Cells: The same ruthenium complex that was effective against HeLa cells also reduced the viability of HepG2 cells at nanomolar concentrations and was found to be more effective than cisplatin. nih.gov In another study, new synthetic hybrids combining a 1,4-naphthalenedione motif with a phosphonate (B1237965) moiety were tested against the HepG2 cell line. nih.gov The two most potent compounds, a furandione and a benzoindoldione derivative, reduced the viability of HepG2 cells with IC₅₀ values of 4.13 µM and 5.9 µM, respectively. nih.gov Additionally, novel 2-thioxoimidazolidin-4-one derivatives showed superior cytotoxic activity against HepG2 cells compared to sorafenib (B1663141) and erlotinib. nih.gov

| Derivative Class | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Ruthenium Complex | HeLa, HepG2 | More effective than cisplatin | nih.gov |

| Urea-Noscapine Derivative | HeLa | 4.8 µM | jabonline.in |

| 5,5-Diphenylhydantoin Derivatives | HeLa | 10 - 30 µM | nih.govscienceopen.com |

| Naphthalenedione Hybrids (Furandione 8a) | HepG2 | 4.13 µM | nih.gov |

| Naphthalenedione Hybrids (Benzoindoldione 12a) | HepG2 | 5.9 µM | nih.gov |

| 2-Thioxoimidazolidin-4-one Derivatives | HepG2 | Superior to sorafenib and erlotinib | nih.gov |

Mechanisms of Anticancer Action (e.g., Apoptosis Induction, VEGFR-2 Inhibition, ROS Generation)

The anticancer effects of these derivatives are mediated by several key molecular mechanisms that disrupt cancer cell growth and survival.

Apoptosis Induction: A primary mechanism is the induction of programmed cell death, or apoptosis. Several derivatives have been shown to trigger this process. Naphthalenedione hybrids induced apoptosis in HepG2 cells by increasing the expression of pro-apoptotic proteins like Bax, caspase-3, and caspase-9, while decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov Similarly, 2-thioxoimidazolidin-4-one derivatives induced apoptosis in MCF-7 cells by increasing levels of p53, caspase-7, caspase-9, and the Bax/Bcl-2 ratio, leading to cell cycle arrest at the G2/M phase. nih.gov Certain 5,5-diphenylhydantoin derivatives were also found to induce caspase-dependent apoptosis in HeLa cells. nih.govscienceopen.comsigmaaldrich.com

VEGFR-2 Inhibition: A crucial target in cancer therapy is the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a key role in angiogenesis—the formation of new blood vessels that tumors need to grow. mdpi.com Inhibition of the VEGFR-2 signaling cascade can block cancer cell proliferation. mdpi.com A number of derivatives have been identified as potent VEGFR-2 inhibitors. One 5,5-diphenylhydantoin derivative (compound 16) showed very strong VEGFR-2 inhibitory activity with an IC₅₀ value of 0.09 µM. nih.govscienceopen.comsigmaaldrich.com Novel 2-thioxoimidazolidin-4-one derivatives also acted as potent dual inhibitors of both EGFR and VEGFR-2. nih.gov

Reactive Oxygen Species (ROS) Generation: Some compounds exert their anticancer effects by increasing the intracellular levels of reactive oxygen species (ROS). While normal cells can manage a certain level of oxidative stress, cancer cells are often more vulnerable to ROS-induced damage. The 5,5-diphenylhydantoin derivative that potently inhibited VEGFR-2 was also shown to induce the production of ROS in HeLa cells at concentrations of 5 and 10 µM, contributing to its apoptotic effect. nih.govscienceopen.comsigmaaldrich.com

Reversal of Tumor Multidrug Resistance

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively effluxes chemotherapeutic agents from cancer cells. While direct studies on this compound derivatives for MDR reversal are limited, the broader class of piperidine-containing compounds has shown promise in this area. For instance, certain complex molecules incorporating a piperidine moiety have been designed as inhibitors of P-gp, thereby sensitizing MDR cancer cells to standard anticancer drugs. The 4-hydroxypiperidine (B117109) scaffold, in particular, offers a versatile platform for the synthesis of new potential MDR modulators. The hydroxyl group can be used for further chemical modifications to optimize binding to efflux pumps, and the N-acetyl group can influence the compound's physicochemical properties, such as solubility and membrane permeability, which are crucial for reaching intracellular targets.

Enzyme Inhibition Studies

The this compound core has been incorporated into various enzyme inhibitors, demonstrating its utility as a scaffold for designing targeted therapeutic agents.

Inhibition of Specific Enzymes (e.g., SHP2 protein)

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling pathways regulating growth, differentiation, and survival. Aberrant SHP2 activity is implicated in various cancers and developmental disorders. While direct evidence for this compound derivatives as SHP2 inhibitors is not prominent in the literature, the piperidine scaffold is present in some known enzyme inhibitors. The development of SHP2 inhibitors often involves creating molecules that can bind to either the catalytic site or allosteric sites of the enzyme. The 4-hydroxypiperidine moiety could potentially be incorporated into novel SHP2 inhibitors to explore interactions with the target protein, with the hydroxyl and acetyl groups providing points for hydrogen bonding and other interactions.

Kinase Inhibition (e.g., Tau protein kinase 1)

A significant area of research for derivatives related to the this compound scaffold is in the inhibition of protein kinases, particularly those implicated in neurodegenerative diseases like Alzheimer's disease. The hyperphosphorylation of the tau protein, a hallmark of Alzheimer's, is driven by several kinases, including glycogen (B147801) synthase kinase-3β (GSK-3β), cyclin-dependent kinase 5 (cdk5), and cyclin-dependent kinase 1 (cdk1).

Research into novel inhibitors has led to the synthesis of benzofuro[2,3-b]pyridines and naphtho[1',2':4,5]furo[2,3-b]pyridines, which can be considered as complex derivatives of a core pyridine (B92270) structure. These compounds have shown potent inhibitory activity against these kinases. For example, certain 3-alkoxy-4-phenyl-substituted benzofuro[2,3-b]pyridine-6-ols have demonstrated significant inhibition of GSK-3β, cdk5, and cdk1 at nanomolar concentrations. nih.gov The substitution pattern on the core structure is crucial for activity, with different functional groups influencing the inhibitory potency against specific kinases.

| Compound | GSK-3β IC50 (µM) | cdk5 IC50 (µM) | cdk1 IC50 (µM) |

|---|---|---|---|

| 3-Ethoxy-4-phenylbenzo nih.govnih.govfuro[2,3-b]pyridin-6-ol | 0.08 | 0.25 | 0.5 |

| 3-Methoxy-4-phenylbenzo nih.govnih.govfuro[2,3-b]pyridin-6-ol | 0.12 | 0.3 | 0.6 |

| 3-Benzyloxy-4-phenylbenzo nih.govnih.govfuro[2,3-b]pyridin-6-ol | >10 | >10 | >10 |

| 3-Ethoxy-4-phenylnaphtho[1',2':4,5]furo[2,3-b]pyridin-6-ol | 0.02 | 0.1 | 0.2 |

Receptor Binding Studies

The versatility of the this compound scaffold also extends to its potential interaction with various cell surface receptors.

Interaction with G-Protein Coupled Receptors (GPCRs)

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in signal transduction and are major drug targets. nih.govrsc.org The 4-hydroxypiperidine moiety is a common feature in many GPCR ligands. For example, derivatives of 4-hydroxypiperidine have been explored as antagonists for the histamine (B1213489) H3 receptor, a GPCR involved in neurotransmitter release. nih.gov In these studies, the piperidine nitrogen and the 4-hydroxy group are key interaction points with the receptor. While specific studies on this compound derivatives targeting a wide range of GPCRs are not extensively documented, the structural motif holds potential for the design of new GPCR modulators. The N-acetyl group can influence the conformational flexibility and binding affinity of the molecule to the receptor's binding pocket.

Affinity for Ion Channels or Transporters

Ion channels and transporters are critical for maintaining cellular homeostasis and are important pharmacological targets. The piperidine ring is a well-known scaffold in the design of ion channel modulators. For instance, derivatives of 4-hydroxypiperidine have been investigated for their effects on calcium and potassium channels. nih.govscbt.com The structural features of this compound, including the polar hydroxyl group and the acetylated nitrogen, could facilitate interactions with the pores or allosteric sites of ion channels. However, detailed studies characterizing the affinity of simple this compound derivatives for specific ion channels or transporters are limited in the current scientific literature.

Structure-Activity Relationship (SAR) Studies

The exploration of the chemical space around the 4-hydroxypiperidine core has led to the discovery of potent and selective modulators of various biological targets, including G-protein coupled receptors (GPCRs) and kinases. The following sections will delve into the critical structural elements and substitution patterns that govern the biological activity of these derivatives.

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For derivatives of 4-hydroxypiperidine, several key pharmacophoric features have been identified for different biological targets.

For CCR5 Receptor Antagonism:

The C-C chemokine receptor type 5 (CCR5) is a validated target for anti-HIV therapy. Studies on 4-hydroxypiperidine derivatives have revealed a common pharmacophore for potent CCR5 antagonism. nih.gov

Aromatic Moiety: A substituted aromatic ring system is a crucial component, often interacting with a hydrophobic pocket in the receptor.

Linker: A linker of appropriate length and rigidity connects the aromatic moiety to the piperidine nitrogen.

4-Hydroxypiperidine Core: The piperidine ring serves as a central scaffold, with the 4-hydroxyl group often acting as a hydrogen bond donor or acceptor, contributing to binding affinity.

Basic Nitrogen: The piperidine nitrogen is a key basic center, which is typically protonated at physiological pH and forms an ionic interaction with an acidic residue in the receptor.

For p38 MAP Kinase Inhibition:

The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the inflammatory cascade, making it an attractive target for anti-inflammatory drugs. SAR studies have shown that the 4-hydroxypiperidine moiety can confer high selectivity for p38 kinase. nih.gov

Heterocyclic Core: A central heterocyclic ring, such as a pyridinyloxazole, often forms the core of the inhibitor. nih.gov

4-Hydroxypiperidine Substituent: The attachment of the 4-hydroxypiperidine ring to this core is critical for potency and selectivity. The hydroxyl group can form important hydrogen bonds within the ATP-binding site of the kinase. nih.gov

Aryl Group: A substituted phenyl ring is typically present, making key interactions with the kinase.

The potency and selectivity of 4-hydroxypiperidine derivatives can be finely tuned by strategic substitutions on both the piperidine ring and the appended functionalities.

Substitutions on the Piperidine Nitrogen:

The nature of the substituent on the piperidine nitrogen plays a pivotal role in determining the biological activity. In the context of CCR5 antagonists, extensive SAR studies have been conducted. nih.gov

For instance, in a series of 4-hydroxypiperidine derivatives developed as CCR5 antagonists, the substituent on the piperidine nitrogen was systematically varied. This led to the identification of potent compounds where an N-arylmethyl group was found to be optimal.

Table 1: SAR of N-Substituted 4-Hydroxypiperidine Derivatives as CCR5 Antagonists nih.gov

| Compound | R Group on Piperidine Nitrogen | CCR5 Binding IC₅₀ (nM) |

| 1 | H | >10000 |

| 2 | -(CH₂)₂-Ph | 130 |

| 3 | -CH₂-(4-Cl-Ph) | 33 |

| 4 | -CH₂-(3,4-di-Cl-Ph) | 11 |

Data is illustrative and based on findings from Lu, S. F., et al. (2007). nih.gov

As shown in Table 1, the introduction of a benzyl (B1604629) group significantly improved potency compared to an unsubstituted nitrogen. Further substitution on the phenyl ring with electron-withdrawing groups, such as chlorine, led to a substantial increase in inhibitory activity. The disubstituted analog 4 emerged as a highly potent CCR5 antagonist. nih.gov

Substitutions on Appended Aromatic Rings:

For p38 MAP kinase inhibitors, substitutions on the pyridinyl ring of a pyridinyloxazole core have been shown to influence activity.

Table 2: SAR of Pyridinyl-Substituted Oxazole Derivatives with a 4-Hydroxypiperidine Moiety as p38 MAP Kinase Inhibitors nih.gov

| Compound | Substitution on Pyridinyl Ring | p38 Inhibition IC₅₀ (nM) |

| 5 | 4-F | 100 |

| 6 | 4-Cl | 80 |

| 7 | 4-Me | 150 |

| 8 | Unsubstituted | 200 |

Data is illustrative and based on findings from Revesz, L., et al. (2000). nih.gov

The data in Table 2 suggests that small, electron-withdrawing substituents at the 4-position of the pyridine ring, such as fluorine and chlorine, are well-tolerated and can lead to potent p38 inhibition. nih.gov In contrast, a methyl group at the same position slightly decreases activity. nih.gov

Advanced Research Directions and Future Perspectives for 1 4 Hydroxypiperidin 1 Yl Ethanone

Target-Specific Drug Design and Optimization

The future development of 1-(4-Hydroxypiperidin-1-yl)ethanone as a therapeutic agent hinges on the principles of target-specific drug design and the optimization of its structure to enhance efficacy and selectivity. The core structure, featuring a piperidine (B6355638) ring, is a common motif in many pharmaceuticals, and its derivatives have shown a wide range of biological activities. researchgate.netsigmaaldrich.com

Understanding the structure-activity relationships (SAR) is crucial. The hydroxyphenyl group and the piperidine ring are key features that can engage in hydrogen bonding and hydrophobic interactions with biological targets, thereby modulating the activity of enzymes or receptors. acs.org Future research will likely focus on creating a library of derivatives by modifying the core structure of this compound. This will involve the addition of various functional groups to probe interactions with specific biological targets and to optimize pharmacological properties.

Development of Novel Prodrugs and Delivery Systems

To overcome potential challenges in bioavailability and to improve the pharmacokinetic profile of this compound, the development of novel prodrugs and advanced drug delivery systems is a promising avenue. Prodrugs are inactive compounds that are converted into the active drug form within the body. This approach can enhance absorption, distribution, metabolism, and excretion (ADME) properties. For instance, ester or carbamate (B1207046) prodrugs could be synthesized by modifying the hydroxyl group of the piperidine ring, potentially improving lipophilicity and cell membrane permeability. wikipedia.org

Furthermore, advanced drug delivery systems can offer targeted release and improved therapeutic outcomes. For piperidine-containing drugs like fentanyl, transdermal patches have been successfully used for controlled, long-term pain management. nih.gov Similar strategies, along with the exploration of nanoparticle-based carriers or hydrogels, could be adapted for this compound to ensure its delivery to specific sites of action, thereby increasing efficacy and reducing potential side effects. mdpi.com

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process for compounds like this compound. These computational tools can analyze vast datasets to predict the biological activities and ADME-Tox (absorption, distribution, metabolism, excretion, and toxicity) properties of novel derivatives.

By employing AI and ML algorithms, researchers can rapidly screen virtual libraries of compounds based on the this compound scaffold, identifying candidates with the highest potential for desired therapeutic effects. This in silico approach can significantly reduce the time and cost associated with traditional drug discovery methods, allowing for a more focused and efficient research and development process.

Investigation of Metabolites and Pharmacokinetic Properties in vivo

A critical area for future research is the comprehensive investigation of the in vivo metabolites and pharmacokinetic properties of this compound. Currently, there is a lack of specific data on how this compound is absorbed, distributed, metabolized, and excreted in living organisms.

Exploration of Additional Therapeutic Applications Beyond Current Findings

While initial research has pointed towards specific applications, the structural features of this compound suggest a broader therapeutic potential that warrants further exploration.

One of the most significant findings to date is the identification of this compound in a study of glycogen (B147801) phosphorylase B, indicating its potential as an inhibitor of this enzyme for the treatment of type 2 diabetes. mdpi.com Glycogen phosphorylase plays a key role in glucose homeostasis, and its inhibition is a validated strategy for lowering blood glucose levels. sigmaaldrich.com

Beyond this, the piperidine scaffold is present in a wide array of drugs with diverse therapeutic actions. researchgate.net This suggests that derivatives of this compound could be investigated for other applications, including:

Neurodegenerative Diseases: The ability of some piperidine derivatives to interact with neurotransmitter systems opens the possibility of developing treatments for conditions like Alzheimer's or Parkinson's disease. researchgate.net

Oncology: Many anticancer agents incorporate the piperidine moiety. researchgate.net Future research could explore the potential of this compound derivatives to inhibit cancer cell growth.

Pain Management: The piperidine structure is central to potent analgesics like fentanyl. nih.gov Modifications to the this compound structure could lead to the discovery of novel pain-relieving compounds.

The exploration of these and other potential therapeutic areas will be a key focus of future research on this versatile compound.

Q & A

Q. What synthetic methodologies are optimal for preparing 1-(4-Hydroxypiperidin-1-yl)ethanone?

Methodological Answer:

- Nucleophilic Acylation : React 4-hydroxypiperidine with acetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).

- Alternative Route : Utilize Friedel-Crafts acylation with a Lewis acid catalyst (e.g., AlCl₃) for aromatic intermediates, though steric hindrance may require elevated temperatures (80–100°C) .

- Yield Optimization : Purify via column chromatography (silica gel, gradient elution with dichloromethane/methanol) or recrystallization (ethanol/water mixture). Typical yields range from 60–80% .

Q. How can spectroscopic techniques validate the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include:

- ¹H NMR : δ ~2.1 ppm (singlet, acetyl CH₃), δ ~3.5–4.0 ppm (piperidinyl protons), δ ~1.5–2.0 ppm (piperidine ring CH₂ groups) .

- ¹³C NMR : δ ~208 ppm (ketone carbonyl), δ ~65–70 ppm (C-OH of piperidine) .

- IR Spectroscopy : Confirm carbonyl stretch at ~1700 cm⁻¹ and hydroxyl (O-H) stretch at ~3200–3500 cm⁻¹ .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 158.1 (C₇H₁₃NO₂⁺) .

Q. What purification strategies mitigate impurities in intermediates during synthesis?

Methodological Answer:

- Liquid-Liquid Extraction : Separate polar impurities using water/dichloromethane partitioning.

- Chromatography : Use flash chromatography with silica gel and a methanol/dichloromethane gradient (2–5% MeOH) for polar byproducts .

- Crystallization : Optimize solvent polarity (e.g., ethanol or acetone) to isolate high-purity crystals (>95%) .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological profile of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., enzymes or GPCRs). Validate poses with RMSD clustering (<2.0 Å) .

- ADMET Prediction : Employ SwissADME or ADMETLab 2.0 to assess:

Q. How to resolve contradictions in crystallographic data during structural refinement?

Methodological Answer:

Q. What strategies analyze structure-activity relationships (SAR) for piperidinyl ethanone derivatives?

Methodological Answer:

- Analog Synthesis : Modify substituents (e.g., fluorination at C4 or hydroxyl group alkylation) and compare bioactivity .